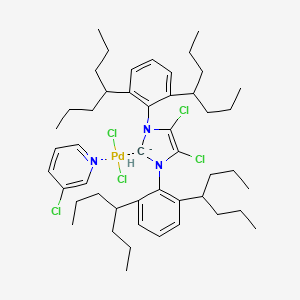
(2R,3S,11bS)-Dihydrotetrabenazine L-Val
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,11bS)-Dihydrotetrabenazine L-Val is a highly specialized chemical compound with a unique molecular structure. It is often referred to as Tetrabenazine Related Impurity 14. This compound holds immense value for researchers and scientists working in various fields due to its distinctive properties and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,11bS)-Dihydrotetrabenazine L-Val involves several steps, including the use of specific reagents and catalysts. The exact synthetic routes and reaction conditions are proprietary and often vary depending on the desired purity and yield. Generally, the synthesis involves the reduction of tetrabenazine derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high purity and consistency. These methods often include advanced purification techniques such as chromatography and crystallization to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S,11bS)-Dihydrotetrabenazine L-Val undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to form different derivatives.
Substitution: This reaction involves the replacement of one functional group with another, typically using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and halides or other nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce various reduced forms of the compound .
Applications De Recherche Scientifique
(2R,3S,11bS)-Dihydrotetrabenazine L-Val has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard and in the study of reaction mechanisms.
Biology: The compound is utilized in biochemical assays and studies involving neurotransmitter regulation.
Medicine: It serves as a tool in pharmacological research, particularly in the study of neurological disorders.
Industry: The compound is used in the development of new drugs and in quality control processes.
Mécanisme D'action
The mechanism of action of (2R,3S,11bS)-Dihydrotetrabenazine L-Val involves its interaction with specific molecular targets and pathways. It primarily affects neurotransmitter regulation by inhibiting the vesicular monoamine transporter 2 (VMAT2), leading to decreased levels of certain neurotransmitters in the synaptic cleft. This action is crucial in the study of neurological disorders and the development of related therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrabenazine: The parent compound from which (2R,3S,11bS)-Dihydrotetrabenazine L-Val is derived.
Dihydrotetrabenazine: Another derivative with similar properties but different stereochemistry.
Valbenazine: A related compound used in the treatment of tardive dyskinesia.
Uniqueness
This compound is unique due to its specific stereochemistry and its role as a related impurity of tetrabenazine. This uniqueness makes it valuable in research and development, particularly in the study of stereochemical effects on biological activity .
Propriétés
Formule moléculaire |
C24H38N2O4 |
|---|---|
Poids moléculaire |
418.6 g/mol |
Nom IUPAC |
[(2R,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-methylbutanoate |
InChI |
InChI=1S/C24H38N2O4/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3/t17-,19-,20+,23-/m0/s1 |
Clé InChI |
GEJDGVNQKABXKG-YPIYEQTHSA-N |
SMILES isomérique |
CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@H]1OC(=O)[C@H](C(C)C)N)OC)OC |
SMILES canonique |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-bromo-5-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13849096.png)
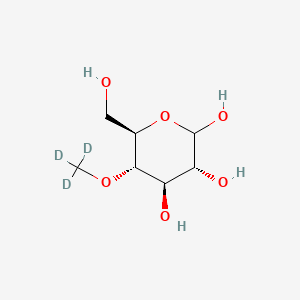
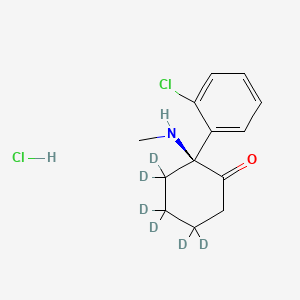
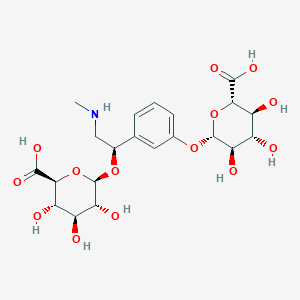
![[2R-(2R*,3R*,11R*,12R*)]-N,N,N',N',N'',N'',N''',N'''-Octamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11,12-tetracarboxamide](/img/structure/B13849133.png)
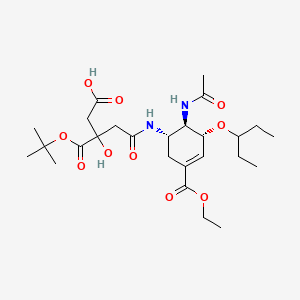
![[(2R)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B13849139.png)
![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-10-[[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]methoxyimino]-oxacyclotetradecan-2-one](/img/structure/B13849142.png)

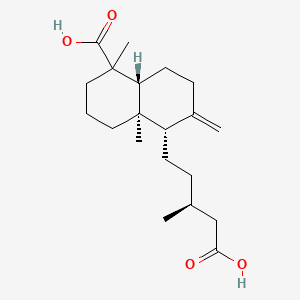
![(1S, 5R, 6S)-5-(1-n-Propylethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester (Mixture of Diastereomers)](/img/structure/B13849156.png)
![[6-phenyl-piperidin-(2Z)-ylidene]-hydrazine](/img/structure/B13849169.png)
